Stereochemical Purity vs. Racemic Mixture
(R)-I-BET762 carboxylic acid (CAS 1786401-70-4) is supplied as the chirally resolved R-enantiomer with a reported purity of 99.50% . The racemic I-BET762 carboxylic acid (CAS 1300019-38-8) is typically supplied at ≥98% purity and contains both R and S stereoisomers in unspecified proportions . For PROTAC synthesis, use of the single enantiomer ensures that every conjugated degrader molecule has the identical stereochemical configuration, eliminating the confounding factor of a mixed stereoisomer population in cellular degradation assays where diastereomeric PROTACs may exhibit divergent ternary complex formation and degradation kinetics [1]. No quantitative BRD4 binding difference between pure (R)- and (S)-enantiomers of I-BET762 carboxylic acid was identified in accessible sources; this represents an evidence gap that requires investigator verification.
Racemate: ≥98% (unspecified R/S)
| Evidence Dimension | Stereochemical purity and enantiomeric specification |
|---|---|
| Target Compound Data | 99.50% purity as single (R)-enantiomer |
| Comparator Or Baseline | ≥98% purity as racemic mixture (unspecified R/S ratio) |
| Quantified Difference | Defined single enantiomer (R) vs. undefined racemate; purity differential of ~1.5 percentage points |
| Conditions | Vendor specification; no head-to-head biological assay comparison available |
Why This Matters
A defined stereochemical configuration eliminates an uncontrolled variable in PROTAC degrader design and enables reproducible ternary complex structural biology; the absence of a specified enantiomer in the racemate can lead to unpredictable degrader potency and variable Hook effect profiles.
- [1] Baud MGJ, Lin-Shiao E, Cardote T, et al. A bump-and-hole approach to engineer controlled selectivity of BET bromodomain chemical probes. Science. 2014 Oct 31;346(6209):638-641. View Source
